molecular formula C22H27N3O2S B299454 2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No. B299454
M. Wt: 397.5 g/mol
InChI Key: XRTKIJAFSRNGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The exact mechanism of action of 2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is not fully understood. However, studies suggest that the compound may act by modulating the activity of ion channels, such as voltage-gated sodium channels and calcium channels, which are involved in the transmission of pain signals and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
In addition to its pharmacological activities, this compound has been shown to exhibit several biochemical and physiological effects. For example, the compound has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models, suggesting that it may have potential therapeutic applications in inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is its high potency and selectivity, which makes it an ideal tool for studying the role of ion channels in various biological processes. However, the compound's complex synthesis method and limited availability may pose challenges for researchers who wish to use it in their experiments.

Future Directions

There are several future directions for research on 2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide. One area of interest is the development of new analogs with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the compound's potential applications in other fields, such as neuroscience and immunology. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves a multistep process that includes the reaction of adamantane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 5-amino-1,3,4-oxadiazole-2-thiol to form the desired product.

Scientific Research Applications

2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. The compound has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities. It has also been shown to possess anticancer properties, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C22H27N3O2S/c1-2-17-5-3-4-6-18(17)23-19(26)13-28-21-25-24-20(27-21)22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,14-16H,2,7-13H2,1H3,(H,23,26)

InChI Key

XRTKIJAFSRNGKC-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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